Navigating the Synthesis and Application of Functionalized Benzonitriles: A Technical Guide to 2-Hydroxybenzonitrile
Navigating the Synthesis and Application of Functionalized Benzonitriles: A Technical Guide to 2-Hydroxybenzonitrile
A Note to the Reader: The initial request for a technical guide on 2-Hydroxy-3-(hydroxymethyl)benzonitrile with CAS number 1261450-43-4 did not yield sufficient public data for a comprehensive and scientifically rigorous analysis. To provide a valuable and accurate resource, this guide will instead focus on the closely related and well-documented compound, 2-Hydroxybenzonitrile (CAS 611-20-1) . This molecule shares the core benzonitrile and hydroxyl functionalities, and its study offers significant insights into the chemical behavior relevant to the originally requested compound.
Introduction: The Versatile Scaffold of 2-Hydroxybenzonitrile
2-Hydroxybenzonitrile, also known as salicylonitrile, is a bifunctional aromatic compound of significant interest to researchers in drug discovery, agrochemicals, and materials science.[1] Its structure, featuring a phenolic hydroxyl group and a nitrile moiety in an ortho arrangement, provides a versatile platform for a wide range of chemical transformations.[1] The interplay between these two functional groups dictates the molecule's reactivity and makes it a valuable precursor for the synthesis of complex heterocyclic systems.[1] This guide offers an in-depth exploration of the properties, synthesis, and potential applications of 2-hydroxybenzonitrile, providing a technical framework for its utilization in research and development.
The nitrile group, with its strong electron-withdrawing nature, can significantly influence the electronic density of the aromatic ring, impacting its reactivity and potential for intermolecular interactions such as hydrogen bonding and π-π stacking.[2] In medicinal chemistry, the nitrile is often employed as a bioisostere for carbonyl or hydroxyl groups and can enhance the pharmacokinetic profile of a drug candidate.[2][3] The adjacent hydroxyl group further modulates the molecule's properties, introducing a site for hydrogen bonding and potential metabolic transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 2-hydroxybenzonitrile is fundamental for its effective use in synthesis and other applications.
| Property | Value |
| CAS Number | 611-20-1[4] |
| Molecular Formula | C₇H₅NO[4] |
| Molecular Weight | 119.12 g/mol [4] |
| Appearance | White to light yellow or brown solid[1] |
| Melting Point | 92-95 °C |
| Boiling Point | 149 °C @ 14 mmHg |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the identification and characterization of 2-hydroxybenzonitrile.
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Infrared (IR) Spectroscopy: The IR spectrum of 2-hydroxybenzonitrile is characterized by a sharp absorption band corresponding to the nitrile (C≡N) stretch, typically observed around 2230 cm⁻¹. A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will display distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the positions of the hydroxyl and nitrile groups. The phenolic proton will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nitrile carbon, the carbon bearing the hydroxyl group, and the other aromatic carbons.[8]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[4]
Synthesis and Reaction Chemistry
The synthesis of 2-hydroxybenzonitrile can be achieved through several established routes, each with its own advantages and considerations.
Key Synthetic Pathways
-
From Salicylaldehyde: A common and efficient method involves the conversion of salicylaldehyde to salicylaldoxime, followed by dehydration to yield 2-hydroxybenzonitrile.[1][9]
-
Step 1: Oximation of Salicylaldehyde: Salicylaldehyde is reacted with hydroxylamine or its salts to form salicylaldoxime.[1]
-
Step 2: Dehydration of Salicylaldoxime: The resulting aldoxime is then dehydrated using various reagents such as acetic anhydride, thionyl chloride, or triphosgene to afford the nitrile.[9][10]
-
-
From 2-Hydroxybenzamide (Salicylamide): Direct dehydration of salicylamide is another viable route. This can be achieved using strong dehydrating agents.[1]
-
Sandmeyer Reaction of 2-Aminophenol: This classic reaction involves the diazotization of 2-aminophenol followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.[1]
Experimental Protocol: Synthesis from Salicylaldehyde
This protocol details a two-step synthesis of 2-hydroxybenzonitrile starting from salicylaldehyde.
Part A: Synthesis of Salicylaldoxime
-
Reaction Setup: Dissolve salicylaldehyde in a suitable solvent such as ethanol.[1]
-
Reagent Preparation: Prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to generate free hydroxylamine.[1]
-
Reaction: Add the hydroxylamine solution to the salicylaldehyde solution and stir at room temperature.
-
Workup: Monitor the reaction by TLC. Upon completion, the product can be isolated by precipitation or extraction.
Part B: Dehydration of Salicylaldoxime
-
Reaction Setup: Dissolve the salicylaldoxime from Part A in a suitable solvent like toluene, with the addition of a catalytic amount of dimethylformamide.[9]
-
Reagent Addition: Slowly add a dehydrating agent, such as a solution of thionyl chloride in toluene, while maintaining the reaction temperature below 30°C.[9]
-
Reaction Progression: After the addition, stir the reaction mixture, and then gradually increase the temperature to around 40°C to ensure completion.[9]
-
Isolation and Purification: After the reaction is complete, remove the solvent by distillation. The crude product can then be purified by extraction and subsequent recrystallization or column chromatography.[1][9]
Caption: A simplified workflow for the synthesis of 2-hydroxybenzonitrile from salicylaldehyde.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of 2-hydroxybenzonitrile make it a valuable building block in the synthesis of various biologically active molecules and functional materials.
-
Pharmaceutical Intermediates: The benzonitrile moiety is present in numerous approved drugs, where it can contribute to target binding and improve pharmacokinetic properties.[2][11] The 2-hydroxybenzonitrile scaffold can serve as a starting point for the synthesis of novel therapeutic agents.[1]
-
Synthesis of Heterocycles: The ortho-positioning of the hydroxyl and nitrile groups facilitates intramolecular cyclization reactions, making it a key precursor for the synthesis of heterocyclic compounds such as benzofurans and benzoxazoles.
-
Coordination Chemistry: The nitrile group can act as a ligand, allowing 2-hydroxybenzonitrile to form coordination complexes with transition metals. These complexes can be utilized as catalysts or as intermediates in further synthetic transformations.[12]
Caption: Potential application areas for 2-hydroxybenzonitrile.
Safety and Handling
Benzonitrile and its derivatives should be handled with care, following appropriate safety protocols.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
2-Hydroxybenzonitrile is a versatile and valuable chemical intermediate with a rich reaction chemistry and a broad spectrum of potential applications, particularly in the synthesis of pharmaceuticals and other functional organic molecules. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development. While direct data on some of its more complex derivatives may be limited, the principles outlined in this guide for the parent compound provide a solid foundation for further exploration and innovation in this area of chemistry.
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